![molecular formula C17H13ClN4 B13441060 8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine CAS No. 1286073-82-2](/img/structure/B13441060.png)
8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is a member of the triazolobenzodiazepine class of compounds. This compound is structurally related to alprazolam, a well-known anxiolytic agent. The presence of deuterium atoms in its structure makes it a deuterated analog, which can have implications for its pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chlorobenzophenone.
Formation of Triazole Ring: The triazole ring is formed by reacting the starting material with hydrazine derivatives.
Cyclization: The intermediate undergoes cyclization to form the benzodiazepine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. Solvent-free conditions and mild reaction temperatures are often preferred to minimize side reactions and degradation of the product .
化学反应分析
Types of Reactions
8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce reduced analogs .
科学研究应用
8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine has several scientific research applications:
Chemistry: Used as a reference compound in the study of deuterated analogs.
Biology: Investigated for its effects on biological systems, particularly its interaction with GABA receptors.
Medicine: Explored for its potential anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用机制
The mechanism of action of 8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves its interaction with the GABA_A receptor. This compound enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability .
相似化合物的比较
Similar Compounds
Alprazolam: A non-deuterated analog with similar anxiolytic properties.
Diazepam: Another benzodiazepine with a different substitution pattern.
Clonazepam: A benzodiazepine with a nitro group instead of a chloro group.
Uniqueness
The presence of deuterium atoms in 8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine can lead to differences in its metabolic stability and pharmacokinetics compared to its non-deuterated counterparts. This can result in a longer duration of action and potentially reduced side effects .
属性
CAS 编号 |
1286073-82-2 |
|---|---|
分子式 |
C17H13ClN4 |
分子量 |
313.8 g/mol |
IUPAC 名称 |
8-chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i1D3,10D2 |
InChI 键 |
VREFGVBLTWBCJP-NJFDCKJNSA-N |
手性 SMILES |
[2H]C1(C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)C([2H])([2H])[2H])[2H] |
规范 SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
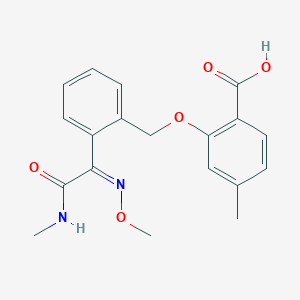
![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13440998.png)

![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)

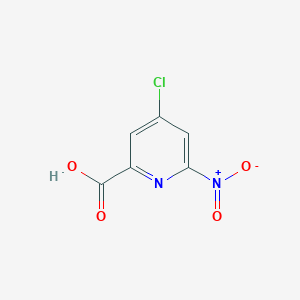
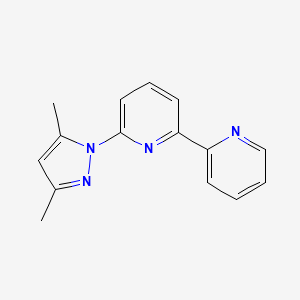
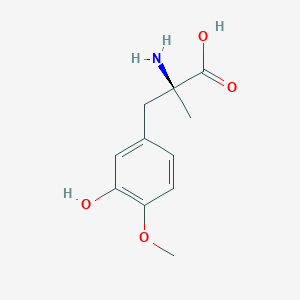
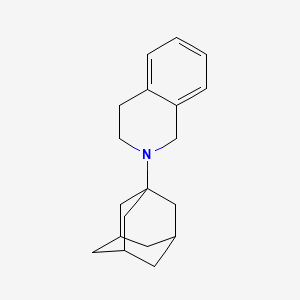
![(3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441045.png)
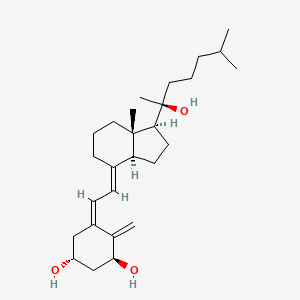
![N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B13441053.png)
